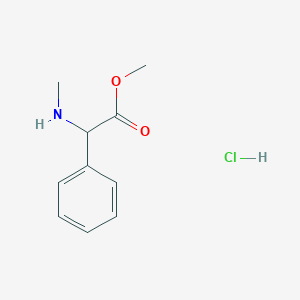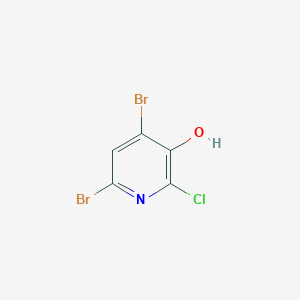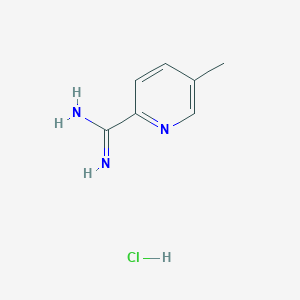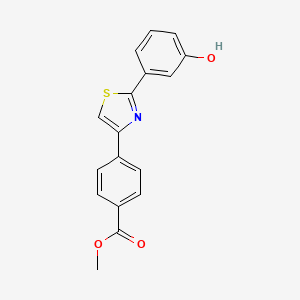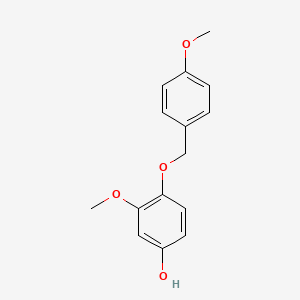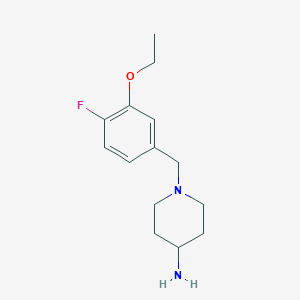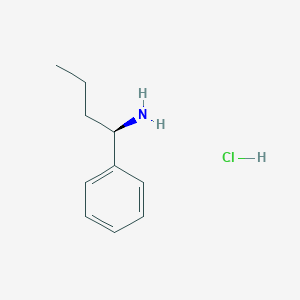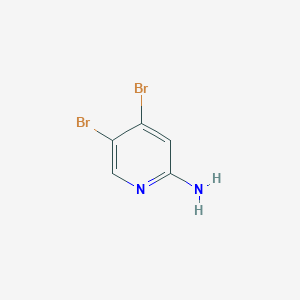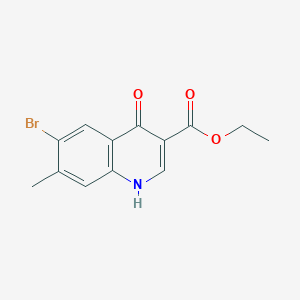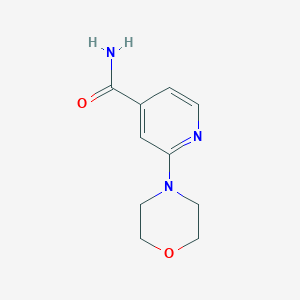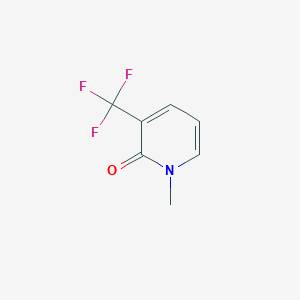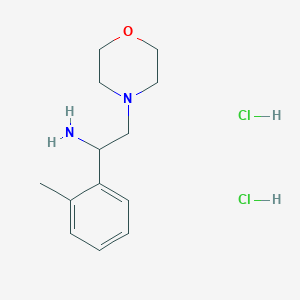
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine
Descripción general
Descripción
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine, also known as BEME, is an organic compound with a wide range of applications in the scientific and industrial fields. It is an important intermediate in the synthesis of various drugs, dyes, and other organic compounds. BEME is also used as a catalyst in the production of polymers, and as a stabilizer in various organic reactions. BEME has a unique structure that allows it to react with a variety of other compounds, making it a versatile reagent in the chemical industry.
Aplicaciones Científicas De Investigación
Synthesis of Sulfonamide Derivatives : A study by Khazalpour and Nematollahi (2015) explored the synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. This research is significant for the development of novel sulfonamide compounds, which have wide applications in medicinal chemistry and other chemical syntheses (Khazalpour & Nematollahi, 2015).
Biological Activity of 1H-1,4-Diazepines : Saingar, Kumar, and Joshi (2011) synthesized biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety. These compounds were evaluated for antimicrobial, antifungal, and anthelmintic activity, highlighting the potential use of these derivatives in developing new pharmaceuticals (Saingar, Kumar, & Joshi, 2011).
Formation of Heterocyclic Rings : Reddy, Veeranagaiah, and Ratnam (1975) described the synthesis of various benzimidazoline derivatives using N1-benzyl-N2-methyl-o-phenylenediamine. This process is relevant for the formation of heterocyclic compounds, which are crucial in various chemical industries (Reddy, Veeranagaiah, & Ratnam, 1975).
Insecticidal Activity : Tohnishi et al. (2005) reported on Flubendiamide, a novel class of insecticide with a unique chemical structure, showing strong activity against lepidopterous pests. The relevance of this study lies in the potential application of similar compounds in agriculture and pest control (Tohnishi et al., 2005).
Corrosion Inhibition Study : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, which included derivatives of N,N-dimethyl-1,4-benzenediamine, for their potential use as corrosion inhibitors. This research is significant for industries concerned with material degradation and protection (Wang et al., 2006).
Synthesis of Benzothiadiazine Derivatives : Kacem and Hassine (2013) reported the synthesis of benzothiadiazine derivatives using N1-arylsulfonylhydrazonates. These compounds have potential applications in pharmaceuticals and agrochemicals (Kacem & Hassine, 2013).
Propiedades
IUPAC Name |
1-N-benzyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-10-9-14(11-15(16)17)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKSPXEOJQBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



